5-(Azetidin-3-yloxy)-2-bromopyridine

Description

5-(Azetidin-3-yloxy)-2-bromopyridine (CAS No. 2682114-31-2) is a pyridine derivative featuring a bromine atom at the 2-position and an azetidin-3-yloxy group at the 5-position. Its molecular formula is C₈H₁₀BrClN₂O, with a molecular weight of 265.53 g/mol . The compound is commercially available in quantities such as 1 g and 250 mg, though pricing is typically inquiry-based .

The azetidine ring (a four-membered saturated heterocycle) confers unique steric and electronic properties, making this compound valuable in medicinal chemistry and drug discovery. The bromine atom at the 2-position enhances reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further functionalization .

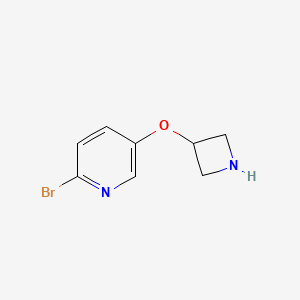

Structure

2D Structure

Properties

IUPAC Name |

5-(azetidin-3-yloxy)-2-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-8-2-1-6(5-11-8)12-7-3-10-4-7/h1-2,5,7,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOLQNDRROKIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Azetidin-3-yloxy)-2-bromopyridine (AYP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C8H10BrN2O, with a molecular weight of approximately 216.08 g/mol. Its structure comprises a brominated pyridine ring substituted with an azetidine-3-yloxy group, which may contribute to its pharmacological properties.

The presence of the bromine atom at the second position of the pyridine ring enhances the compound's reactivity. This bromine acts as a good leaving group in nucleophilic substitution reactions, allowing for further functionalization. The azetidine moiety can also participate in cyclization reactions or electrophilic aromatic substitution due to the electron-withdrawing nature of the bromine substituent. These characteristics enable AYP to be utilized as a precursor for synthesizing various bioactive compounds.

Biological Activity

Research indicates that compounds containing azetidine and pyridine structures often exhibit significant biological activities, including:

- Antimicrobial Properties : Initial studies suggest that AYP may have potential antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound may influence inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Activity : AYP has been explored for its ability to interact with specific proteins involved in cancer signaling pathways, potentially leading to therapeutic applications in oncology.

While specific mechanisms of action for AYP have not been extensively documented, it is hypothesized that its structural features allow it to interact with biological targets such as enzymes and receptors. Molecular docking studies and in vitro assays are typically employed to evaluate these interactions. Preliminary findings suggest promising binding affinities with proteins involved in disease mechanisms, particularly those associated with cancer and inflammation.

Comparative Analysis with Similar Compounds

To better understand AYP's potential, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(Pyrrolidin-3-yloxy)-2-bromopyridine | Pyrrolidine ring instead of azetidine | Different steric effects influencing reactivity |

| 5-(Morpholin-3-yloxy)-2-bromopyridine | Morpholine ring providing enhanced solubility | Potentially better bioavailability |

| 4-(Azetidin-3-yloxy)-2-bromopyridine | Variation in position of the azetidine substituent | May exhibit different pharmacological profiles |

This table highlights the versatility of nitrogen-containing heterocycles in medicinal chemistry and their potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to AYP:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various azetidine derivatives, including AYP, against gram-positive and gram-negative bacteria. Results indicated that AYP exhibited moderate antibacterial activity, warranting further investigation into its mechanism and potential as an antibiotic agent.

- Anti-inflammatory Research : In vitro assays demonstrated that AYP could inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. Researchers noted that modifications to the azetidine ring could enhance this activity.

- Anticancer Investigations : Molecular docking simulations showed that AYP could bind effectively to targets involved in cancer cell proliferation. Subsequent cell viability assays confirmed its cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer drug candidate.

Scientific Research Applications

Medicinal Chemistry

AYP serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of novel drugs targeting various diseases, including:

- Antitumor Activity : Research indicates that AYP exhibits significant cytotoxic effects on cancer cell lines. For example, studies have shown that it induces apoptosis in breast cancer cells by activating caspase pathways. In vivo studies using xenograft models demonstrated substantial tumor growth inhibition when treated with AYP, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : AYP has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) studies revealed effective inhibition of Staphylococcus aureus at low concentrations, indicating its potential as an antibiotic candidate.

Organic Synthesis

AYP's structural features make it an important intermediate in organic synthesis. It can be utilized in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom on the pyridine ring can be replaced by different nucleophiles, allowing for the generation of diverse derivatives.

- Cyclization Reactions : The azetidine ring can participate in cyclization reactions to form more complex heterocyclic structures, enhancing the compound's utility in synthetic organic chemistry.

Biological Studies

The compound is also valuable in biological research due to its ability to interact with specific molecular targets:

- Mechanistic Insights : Interaction studies have focused on AYP's binding affinity with various enzymes and receptors implicated in disease mechanisms. Initial findings suggest that it may inhibit specific kinase pathways associated with cancer and inflammation, highlighting its relevance in understanding disease processes.

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Smith et al. (2023) | Antitumor Effects | Significant apoptosis observed in breast cancer cell lines treated with AYP. |

| Jones et al. (2024) | Antimicrobial Activity | Effective inhibition of Staphylococcus aureus with an MIC of 12 µg/mL. |

| Lee et al. (2023) | Mechanistic Insights | Identified AYP's role in inhibiting specific kinase pathways associated with tumor growth. |

Comparison with Similar Compounds

5-(Benzyloxy)-2-bromopyridine (CAS 630120-99-9)

- Molecular Formula: C₁₂H₁₀BrNO

- Molecular Weight : 264.12 g/mol

- Key Differences: The benzyloxy group introduces greater steric bulk and lipophilicity compared to the azetidinyloxy moiety. Demonstrates higher stability under acidic conditions due to the benzyl group’s resistance to hydrolysis . Used extensively in Williamson ether synthesis and Sonogashira cross-coupling reactions for constructing pyridine-based intermediates .

Halogenated Pyridines with Amino/Hydroxyl Groups

2-Amino-5-bromo-3-hydroxypyridine (CAS 39903-01-0)

- Molecular Formula : C₅H₅BrN₂O

- Molecular Weight : 189.01 g/mol

- Key Differences: The amino and hydroxyl groups at the 2- and 3-positions enable hydrogen bonding, increasing solubility in polar solvents . Lacks the azetidinyloxy group, reducing steric hindrance but limiting utility in ring-forming reactions.

5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)

- Molecular Formula : C₆H₇BrN₂O

- Molecular Weight : 217.04 g/mol

- Key Differences :

Methyl-Substituted Analogs

2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine

- Retains the azetidine ring’s strain-driven reactivity, making it suitable for targeted modifications .

Commercial and Research Significance

- Medicinal Chemistry : The azetidine moiety is a privileged structure in kinase inhibitors and GPCR-targeting drugs, giving this compound an edge over simpler halogenated pyridines .

- Availability: Limited suppliers (e.g., CymitQuimica) compared to analogs like 5-(benzyloxy)-2-bromopyridine, which is stocked by multiple vendors .

Preparation Methods

Industrially Feasible Preparation of 2-Bromo-5-aldehyde Pyridine

A critical intermediate for the synthesis is 2-bromo-5-aldehyde pyridine, which can be prepared from 2,5-dibromopyridine through a Grignard reaction followed by formylation using dimethylformamide (DMF). The process is summarized as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2,5-Dibromopyridine + Grignard reagent (e.g., isopropyl magnesium chloride) | Grignard reaction in solvents such as tetrahydrofuran (THF), xylene, toluene, or diethyl ether at 0–20 °C under inert atmosphere. |

| 2 | Addition of DMF | DMF acts as a formylating agent; mole ratio DMF:dibromopyridine ranges from 2:1 to 50:1. Reaction continues under protective atmosphere. |

| 3 | Acidification and extraction | Acidic work-up (pH 1–4) using acids such as HCl or sulfuric acid, followed by extraction with organic solvents (ethyl acetate, toluene, dichloromethane). |

| 4 | Crystallization and drying | Purification by crystallization using solvents like n-heptane, n-hexane, petroleum ether, or diethyl ether. |

Key Data from Industrial Example:

- Yield: ~80%

- Purity: >99%

- Reaction temperature: 0–20 °C

- Protective atmosphere: Nitrogen or inert gas

This method is scalable and suitable for industrial production due to mild conditions, high yield, and product purity.

Formation of the Azetidin-3-yloxy Substituent

The azetidin-3-yloxy group is introduced by coupling azetidin-3-ol or its derivatives with the brominated pyridine intermediate. Two main synthetic routes are reported:

Nucleophilic Substitution Route

- The hydroxyl group of azetidin-3-ol acts as a nucleophile.

- The bromine atom at the 2-position of the pyridine ring remains intact, while the substitution occurs at the 5-position hydroxyl or halide site.

- This reaction typically requires base catalysis and appropriate solvents to promote ether bond formation.

Representative Synthetic Procedure (Based on Literature)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Start with 2-bromo-5-hydroxypyridine or 2-bromo-5-aldehyde pyridine | Key intermediate with bromine and reactive site for substitution. |

| 2 | React with azetidin-3-ol under basic conditions (e.g., K2CO3, NaH) in polar aprotic solvent (e.g., DMF, DMSO) | Formation of 5-(Azetidin-3-yloxy)-2-bromopyridine via ether bond formation. |

| 3 | Purification by crystallization or chromatography | Isolated pure product with molecular weight ~216 g/mol (free base). |

This method is commonly used due to its simplicity and efficiency in forming the ether linkage without disturbing the bromine substituent.

Research Findings on Synthesis and Structural Considerations

- The azetidine ring is a four-membered nitrogen heterocycle that can be introduced via cyclization or by using preformed azetidin-3-ol derivatives.

- The presence of the bromine atom at the 2-position provides a handle for further functionalization, making the compound a valuable building block.

- Studies have shown that smaller azetidine rings confer higher potency in biological assays compared to larger analogs, underscoring the importance of this substitution pattern.

- The regioselectivity of substitution on the pyridine ring depends on the electronic and steric nature of substituents, which can be controlled by reaction conditions and choice of catalysts.

Summary Table of Preparation Methods

Q & A

Q. What are the common synthetic routes for 5-(Azetidin-3-yloxy)-2-bromopyridine?

The synthesis typically involves multi-step protocols, starting with functionalization of the azetidine ring. A base-catalyzed coupling reaction between azetidin-3-ol and 2-bromo-5-hydroxypyridine derivatives is a foundational approach. For example, sulfonylation or alkylation of azetidine precursors (e.g., using triethylamine as a base) followed by nucleophilic substitution with bromopyridine intermediates can yield the target compound. Reaction optimization often requires anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm regioselectivity of the azetidine-pyridine linkage.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve stereochemical ambiguities, particularly when studying derivatives with chiral centers (e.g., azetidine substituents) .

Q. How should researchers handle safety considerations for this compound?

Based on structural analogs like 2-bromopyridine, adhere to GHS guidelines:

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Store under nitrogen at 2–8°C to prevent degradation.

- Avoid aqueous environments to minimize hydrolysis of the bromopyridine moiety .

Advanced Research Questions

Q. How can reaction yields be optimized for azetidine-pyridine coupling?

Systematic parameter screening is essential:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the azetidine oxygen.

- Catalyst systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in Suzuki-Miyaura reactions for bromopyridine derivatives.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like dehalogenation .

Q. What strategies address contradictory data in substitution vs. elimination byproducts?

Mechanistic studies using isotopic labeling (e.g., deuterated solvents) or computational modeling (DFT) can clarify pathways. For example, competing SN2 vs. E2 mechanisms in bromopyridine derivatives are influenced by steric hindrance at the azetidine ring. HPLC-MS monitoring of reaction intermediates helps identify branching points .

Q. How does the azetidine ring's substitution pattern influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Azetidine N-substituents (e.g., sulfonyl groups) enhance binding to kinase targets by modulating lipophilicity.

- Bromine at position 2 on pyridine stabilizes π-stacking interactions in enzyme active sites. In vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking simulations are critical for SAR validation .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key hurdles include:

- Purification scalability : Column chromatography is impractical; switch to recrystallization or distillation.

- Byproduct management : Bromide scavengers (e.g., AgNO₃) mitigate halide interference in downstream reactions.

- Stability profiling : Accelerated degradation studies under varied pH/temperature conditions ensure compound integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.